(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1103514-30-2
VCID: VC4768944
InChI: InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11-
SMILES: CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Molecular Formula: C19H18N2O2
Molecular Weight: 306.365

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide

CAS No.: 1103514-30-2

Cat. No.: VC4768944

Molecular Formula: C19H18N2O2

Molecular Weight: 306.365

* For research use only. Not for human or veterinary use.

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide - 1103514-30-2

Specification

CAS No. 1103514-30-2
Molecular Formula C19H18N2O2
Molecular Weight 306.365
IUPAC Name N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Standard InChI InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11-
Standard InChI Key HMIGKSDMRNMBOZ-QXMHVHEDSA-N
SMILES CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a 2,3-dihydroindole (indoline) core, wherein the aromatic indole ring is partially saturated. Key substituents include:

  • N-Methyl carboxamide at position 2, contributing to hydrogen-bonding potential and metabolic stability .

  • (Z)-3-Phenylacryloyl group at position 1, introducing a conjugated α,β-unsaturated ketone system with a phenyl substituent. The Z-configuration imposes steric constraints that may influence target binding .

Table 1: Molecular Properties of (Z)-N-Methyl-1-(3-Phenylacryloyl)indoline-2-Carboxamide

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₂
Molecular Weight306.36 g/mol
CAS Registry Number1099655-67-0 (parent compound)
StereochemistryZ-configuration at acryloyl

The Z-isomer’s spatial arrangement likely affects its electronic profile and intermolecular interactions compared to the E-isomer, though experimental data on this distinction remain sparse .

Synthetic Routes and Optimization

Core Scaffold Construction

Indoline-2-carboxamide derivatives are typically synthesized via peptide coupling or acid chloride reactions. For example, indoline-2-carboxylic acid intermediates are coupled with amines or acyl chlorides using agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) .

Key Steps for N-Methylation:

  • Methylamine Introduction: Reaction of indoline-2-carboxylic acid with methylamine in the presence of TBTU yields the N-methyl carboxamide .

  • Acryloyl Group Addition: Acylation at position 1 using 3-phenylacryloyl chloride under controlled conditions ensures retention of the Z-configuration .

Table 2: Representative Synthesis of Indoline-2-Carboxamides

StepReactionReagents/ConditionsYieldReference
1Indoline-2-carboxylic acid → MethylamideTBTU, methylamine, DMF, RT75%
2Acylation at position 13-Phenylacryloyl chloride, pyridine62%

Stereochemical Control

The Z-configuration is preserved by employing low-temperature reactions and avoiding prolonged heating, which could promote isomerization . Chiral resolution techniques, such as enzymatic separation using Candida antarctica lipase, have been reported for related indoline enantiomers .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Estimated at 3.2 (moderate lipophilicity), favoring blood-brain barrier penetration .

  • Aqueous Solubility: Poor (<10 μM) due to the aromatic acryloyl group, necessitating formulation enhancements .

Metabolic Stability

  • Hepatic Microsomal Stability: Analogous indoline-2-carboxamides exhibit moderate stability in mouse microsomes (t₁/₂ = 45 min), with CYP3A4-mediated oxidation as a primary metabolic pathway .

  • Plasma Protein Binding: High (>90%) due to hydrophobic interactions, reducing free fraction bioavailability .

Biological Activities and Mechanisms

Antiparasitic Activity

Indoline-2-carboxamides demonstrate trypanocidal activity against Trypanosoma brucei (EC₅₀ = 0.02 μM), attributed to protease inhibition . The N-methyl group enhances metabolic stability, critical for in vivo efficacy .

Table 3: Biological Data for Selected Analogues

CompoundActivity (IC₅₀/EC₅₀)Target Organism/Cell LineReference
(R)-Indoline-2-carboxamide0.02 μMTrypanosoma brucei
5-Fluoroindoline derivative64.2% inhibitionCarrageenan-induced edema

Anticancer Effects

3-(1H-Indol-3-yl)-1-(naphthalenyl)prop-2-en-1-one derivatives exhibit cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 8.2 μM), mediated by apoptosis induction via caspase-3 activation . The acryloyl group’s conjugation likely contributes to electrophilic reactivity with cellular thiols .

Challenges and Future Directions

Isomer-Specific Activity

The Z vs. E configuration’s impact on target binding remains underexplored. Computational docking studies suggest the Z-isomer may better accommodate hydrophobic binding pockets .

Toxicity Concerns

High-dose regimens of indoline-2-carboxamides in murine models caused hepatic toxicity (ALT elevation > 200 U/L), necessitating structural refinements .

Formulation Strategies

Nanoparticle encapsulation or prodrug approaches (e.g., phosphate esters) could improve solubility and tolerability .

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